molecular formula C11H15N5O B153413 Ganoderpurine CAS No. 133086-82-5

Ganoderpurine

Cat. No. B153413
M. Wt: 233.27 g/mol
InChI Key: SQCBZEQJJGPSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderpurine is a natural compound derived from the fruiting body of Ganoderma lucidum, a medicinal mushroom commonly known as Reishi. This compound has gained attention in recent years due to its potential applications in scientific research. Ganoderpurine has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism Of Action

The mechanism of action of Ganoderpurine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. Studies have shown that Ganoderpurine can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and activate the immune system by increasing the production of natural killer cells and T cells. Ganoderpurine has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

Biochemical And Physiological Effects

Ganoderpurine has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative stress and cell damage. Ganoderpurine has also been found to regulate the levels of various enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in antioxidant defense. Moreover, Ganoderpurine has been shown to improve glucose metabolism and lipid profiles, which can be beneficial for the prevention and treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ganoderpurine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Ganoderpurine is also readily available and can be easily synthesized in large quantities. However, one limitation of using Ganoderpurine in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media. Moreover, the purity of Ganoderpurine can vary depending on the extraction and purification methods used, which can affect the reproducibility of experimental results.

Future Directions

For the research on Ganoderpurine include the development of novel drug delivery systems and investigation of its potential applications in the treatment of neurological disorders and metabolic diseases.

Synthesis Methods

Ganoderpurine can be obtained from the fruiting body of Ganoderma lucidum through a series of extraction and purification processes. The extraction process involves the use of solvents such as methanol, ethanol, and water to extract the active compounds from the mushroom. The extract is then purified using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to obtain pure Ganoderpurine.

Scientific Research Applications

Ganoderpurine has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory and anti-tumor effects, making it a promising candidate for cancer research. Ganoderpurine has also been found to have anti-oxidant properties, which can be useful in the development of anti-aging and skin care products. Moreover, Ganoderpurine has been investigated for its potential use in the treatment of cardiovascular diseases and neurological disorders.

properties

CAS RN

133086-82-5

Product Name

Ganoderpurine

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)-4-methylpentan-2-one

InChI

InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14)

InChI Key

SQCBZEQJJGPSQM-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N

Other CAS RN

133086-82-5

synonyms

ganoderpurine
N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine

Origin of Product

United States

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